4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with a nitro group and a tetramethylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps. One common approach is the nitration of 4-methylbenzoic acid to introduce the nitro group, followed by the formation of the amide bond with 2,2,6,6-tetramethylpiperidine. The reaction conditions often include the use of strong acids like nitric acid for nitration and coupling agents such as carbodiimides for amide bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate can oxidize the methyl group to a carboxylic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can reduce the nitro group to an amine.
Substitution: Nucleophiles such as amines or thiols can replace the nitro group under basic conditions.
Major Products
Reduction: The major product is 4-methyl-3-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Scientific Research Applications
4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetramethylpiperidinyl group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Similar in structure but lacks the nitro and benzamide groups.
4-Methyl-2-nitroaniline: Contains a nitro group and a methyl group but lacks the piperidinyl and benzamide groups.
3-Methyl-4-nitrophenol: Similar nitro and methyl groups but lacks the piperidinyl and benzamide groups.
Uniqueness
4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tetramethylpiperidinyl group enhances its stability and makes it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11-6-7-12(8-14(11)20(22)23)15(21)18-13-9-16(2,3)19-17(4,5)10-13/h6-8,13,19H,9-10H2,1-5H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNMZRYDDZINLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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